molecular formula C23H20F2N4O B453168 7-(difluoromethyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B453168
M. Wt: 406.4g/mol
InChI Key: KCRIIWVJAZAXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(difluoromethyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluoromethyl group, an isopropylphenyl group, and a phenylpyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction leads to the formation of the pyrazolo[1,5-a]pyrimidine core, which is then further functionalized to introduce the isopropylphenyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(difluoromethyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(difluoromethyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20F2N4O

Molecular Weight

406.4g/mol

IUPAC Name

7-(difluoromethyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H20F2N4O/c1-14(2)15-8-10-17(11-9-15)27-23(30)18-13-26-29-20(21(24)25)12-19(28-22(18)29)16-6-4-3-5-7-16/h3-14,21H,1-2H3,(H,27,30)

InChI Key

KCRIIWVJAZAXSZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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